An In-depth Technical Guide to N-(6-aminohexyl)acridine-9-carboxamide: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to N-(6-aminohexyl)acridine-9-carboxamide: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-(6-aminohexyl)acridine-9-carboxamide, a versatile heterocyclic compound with significant potential in biomedical research and drug development. We will delve into its core chemical properties, provide a detailed synthesis protocol, and explore its functional applications as both a DNA intercalator and a fluorescent probe, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Acridine Scaffold in Medicinal Chemistry
The acridine tricycle is a privileged scaffold in medicinal chemistry, renowned for its ability to intercalate between the base pairs of DNA.[1] This interaction with the genetic material forms the basis of the wide-ranging biological activities exhibited by acridine derivatives, including anticancer, antimicrobial, and antiparasitic properties.[2] N-(6-aminohexyl)acridine-9-carboxamide belongs to the class of 9-aminoacridine derivatives, which have been extensively investigated for their therapeutic potential.[3] The presence of a flexible six-carbon aminoalkyl side chain at the 9-carboxamide position provides a crucial structural motif for interaction with biological macromolecules and imparts distinct physicochemical properties that are central to its utility in research.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental chemical properties of N-(6-aminohexyl)acridine-9-carboxamide is essential for its effective application. These properties dictate its behavior in biological systems and inform the design of experimental protocols.
Core Chemical Identity
| Property | Value | Source |
| CAS Number | 259221-99-3 | [4] |
| Molecular Formula | C₂₀H₂₃N₃O | [4] |
| Molecular Weight | 321.42 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3)N=C2C(=O)NCCCCCCN | [4] |
| Storage Conditions | Store at 0-8°C | [5] |
Spectroscopic Profile
-
UV-Visible Absorption: Acridine derivatives typically exhibit strong absorption in the ultraviolet and visible regions, which is characteristic of the extended aromatic system.
-
Fluorescence Emission: The fluorescence properties, including quantum yield and lifetime, of acridine compounds are often sensitive to their environment, such as solvent polarity and binding to macromolecules like DNA.[6] This sensitivity is a cornerstone of their application as fluorescent probes.
-
NMR Spectroscopy: Proton and carbon NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound. While a specific spectrum for N-(6-aminohexyl)acridine-9-carboxamide is not publicly available, the expected signals would correspond to the aromatic protons of the acridine core and the aliphatic protons of the hexylamino chain.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
Synthesis of N-(6-aminohexyl)acridine-9-carboxamide
The synthesis of N-(6-aminohexyl)acridine-9-carboxamide is typically achieved through the amidation of acridine-9-carboxylic acid with a protected or excess of 1,6-diaminohexane. The general synthetic strategy involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: A generalized workflow for the synthesis of N-(6-aminohexyl)acridine-9-carboxamide.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related acridine-9-carboxamide derivatives.[7]
Materials:
-
Acridine-9-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable peptide coupling agent (e.g., EDCI/HOBt)
-
1,6-Diaminohexane
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of Acridine-9-carboxylic Acid:
-
Suspend acridine-9-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acridine-9-carbonyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude acridine-9-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1,6-diaminohexane (3-5 equivalents to favor mono-acylation) and triethylamine (2 equivalents) in anhydrous DCM.
-
Add the solution of acridine-9-carbonyl chloride dropwise to the diamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the desired N-(6-aminohexyl)acridine-9-carboxamide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic structure of the acridine core is the key determinant of its biological activity, enabling it to insert between the base pairs of double-stranded DNA.[1] This process, known as intercalation, disrupts the normal helical structure of DNA, leading to functional consequences such as the inhibition of DNA replication and transcription.[1]
Caption: The proposed mechanism of action involving DNA intercalation and topoisomerase II inhibition.
Furthermore, many acridine derivatives act as topoisomerase II poisons.[8][9] Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. These enzymes function by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then re-ligating the broken strands. Acridine derivatives can stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation step and leading to the accumulation of permanent double-strand breaks.[8] These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis, forming the basis of their anticancer activity.[10]
Experimental Verification of DNA Intercalation
The interaction of N-(6-aminohexyl)acridine-9-carboxamide with DNA can be quantitatively assessed using various biophysical techniques.
Protocol: UV-Visible Spectrophotometric Titration
-
Prepare a stock solution of N-(6-aminohexyl)acridine-9-carboxamide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically.
-
Titrate a fixed concentration of the compound with increasing concentrations of ct-DNA.
-
Record the UV-Visible spectrum after each addition of DNA.
-
Analyze the changes in the absorption spectrum (hypochromism and bathochromic shift) to determine the binding constant (K_b) using appropriate models, such as the Wolfe-Shimer equation.[11]
Expected Outcome: Intercalative binding is typically characterized by a decrease in the molar absorptivity (hypochromism) and a red shift in the maximum absorption wavelength (bathochromic shift) of the acridine chromophore. Binding constants for acridine derivatives with DNA are often in the range of 10³ to 10⁶ M⁻¹.[2][11]
Applications in Cellular and Molecular Biology
The unique properties of N-(6-aminohexyl)acridine-9-carboxamide make it a valuable tool for various applications in biomedical research.
Anticancer Drug Discovery
As a DNA intercalator and potential topoisomerase II inhibitor, N-(6-aminohexyl)acridine-9-carboxamide serves as a lead compound for the development of novel anticancer agents.[5] The aminohexyl side chain can be further modified to enhance target specificity, improve pharmacokinetic properties, and reduce off-target toxicity.
Cytotoxicity Data for Related Acridine-9-Carboxamides:
| Compound | Cell Line | IC₅₀ (µM) | Source |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | Lewis Lung Carcinoma | 3-6 | [12] |
| Bis(9-aminoacridine-4-carboxamide) derivatives | Human Leukemia Cells | 0.099 - 1.1 | [13] |
| Acridine-thiosemicarbazone derivative (DL-08) | B16-F10 (Melanoma) | 14.79 | [14] |
| Acridine/Sulfonamide hybrid (8b) | MCF-7 (Breast Cancer) | 8.83 | [10] |
This data for structurally related compounds highlights the potent cytotoxic activity of the acridine-9-carboxamide scaffold.
Fluorescent Probe for Cellular Imaging
The inherent fluorescence of the acridine core allows N-(6-aminohexyl)acridine-9-carboxamide to be used as a fluorescent probe for visualizing cellular structures and processes.[5] Its ability to bind to DNA makes it a potential nuclear stain in living or fixed cells.
Protocol: Live-Cell Fluorescence Imaging
-
Cell Culture: Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes and culture overnight.
-
Probe Loading: Prepare a working solution of N-(6-aminohexyl)acridine-9-carboxamide in cell culture medium (typically in the low micromolar range, e.g., 1-10 µM).
-
Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C.[15][16][17]
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove unbound probe.[15]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the acridine fluorophore.
Caption: A standard workflow for live-cell imaging using a fluorescent probe.
Conclusion and Future Perspectives
N-(6-aminohexyl)acridine-9-carboxamide is a molecule of significant interest, embodying the potent biological activity and versatile utility of the acridine scaffold. Its role as a DNA intercalator and potential topoisomerase II inhibitor makes it a valuable platform for the development of novel anticancer therapeutics. Furthermore, its intrinsic fluorescence provides a powerful tool for cellular and molecular imaging. Future research will likely focus on the detailed elucidation of its specific molecular targets, the optimization of its structure to enhance therapeutic efficacy and selectivity, and the expansion of its applications as a sophisticated fluorescent probe in complex biological systems.
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A quantum chemical and photophysical study of acridine-9-N-methacrylamide. ResearchGate.
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